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Oxazolo[4,5-c]pyridine-2(3H)-thione

Cat. No.: B2414086
CAS No.: 120640-76-8
M. Wt: 152.17
InChI Key: QOWAMUGBQMMARO-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

The oxazolo[4,5-c]pyridine (B1611411) scaffold is a subject of considerable interest in heterocyclic chemistry due to its synthetic versatility and the unique properties it imparts to molecules. The fusion of the electron-rich oxazole (B20620) ring with the electron-deficient pyridine (B92270) ring creates a distinct electronic environment that influences the molecule's reactivity and potential as a building block for more complex structures.

One common synthetic route to the corresponding oxazolone (B7731731) involves the cyclization of an appropriate aminopyridinol precursor. researchgate.net For instance, reacting 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate can yield the thione derivative. This thione can then be oxidized to form the oxazolone. The reactivity of the oxazolo[4,5-c]pyridine system allows for various chemical transformations, including substitution reactions on the pyridine ring.

Relevance in Medicinal Chemistry and Drug Discovery for Fused Heterocyclic Systems

Fused heterocyclic systems are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring these scaffolds. mdpi.comrsc.org The pyridine ring, in particular, is a common motif in many commercially available drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The fusion of an azole ring, such as oxazole, to the pyridine core can enhance a molecule's biological activity and fine-tune its pharmacokinetic properties. mdpi.com

Azole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. mdpi.comacs.org The oxazolopyridine core, a structural analog of purine (B94841) bases, can act as an antagonist or inhibitor of various enzymes and receptors, making it a valuable pharmacophore in drug design. nih.govmdpi.com

Current State of Research on Oxazolo[4,5-c]pyridine-2(3H)-thione and Related Azole-Fused Pyridine Scaffolds

Current research on this compound and its analogs is vibrant and multifaceted. Scientists are actively exploring new synthetic methodologies to create diverse libraries of these compounds for biological screening. researchgate.net A key focus of this research is the investigation of their potential as therapeutic agents.

For example, various derivatives of the closely related oxazolo[4,5-b]pyridine (B1248351) have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other related fused systems, such as oxazolo[5,4-d]pyrimidines, have been investigated for their potential as anticancer and antiviral agents. nih.govmdpi.com The inhibitory activity of these compounds against various kinases and other cellular targets is a major area of investigation. nih.gov

The exploration of azole-fused pyridine scaffolds extends to other isomers as well, such as thiazolo[5,4-b]pyridines, which have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling. nih.gov The regioselective synthesis of 1,2,3-triazoles fused with pyridine or pyrimidine (B1678525) has also yielded compounds with potent antimicrobial activities. nih.gov

The ongoing research into these fused heterocyclic systems highlights their immense potential in the development of new therapeutic agents. The ability to systematically modify their structure allows for the fine-tuning of their biological activity and the exploration of new therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B2414086 Oxazolo[4,5-c]pyridine-2(3H)-thione CAS No. 120640-76-8

Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-4-3-7-2-1-5(4)9-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWAMUGBQMMARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Oxazolo 4,5 C Pyridine 2 3h Thione and Its Analogues

Established Synthetic Routes to the Oxazolo[4,5-c]pyridine (B1611411) Skeleton

The construction of the fused oxazolopyridine ring system traditionally relies on the cyclization of suitably substituted pyridine (B92270) precursors. These methods form the bedrock of synthesis for this class of compounds.

The most direct and common approach to the oxazolo[4,5-c]pyridine skeleton involves the intramolecular cyclization of a 4-amino-3-hydroxypyridine precursor. This reaction requires a reagent that can provide the C2 carbon of the oxazole (B20620) ring. To synthesize the target thione, a thiocarbonyl source is necessary. The reaction typically proceeds by treating 4-amino-3-hydroxypyridine with a reagent like carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂). The adjacent amino and hydroxyl groups on the pyridine ring act as nucleophiles, attacking the electrophilic carbon of the thiocarbonyl source to form the five-membered oxazole ring fused to the pyridine core.

While direct literature for the [4,5-c] isomer is specific, the synthesis of the analogous oxazolo[4,5-b]pyridin-2(3H)-one from 2-amino-3-hydroxypyridine (B21099) provides a well-documented precedent. prepchem.com In this synthesis, 1,1'-carbonyldiimidazole (B1668759) is used as the carbonyl source, reacting with the aminopyridinol in refluxing tetrahydrofuran (B95107) (THF) to achieve cyclization. prepchem.com The use of dehydrating acidic catalysts like polyphosphoric acid (PPA) at elevated temperatures is also a common strategy for related oxazolopyridine syntheses, though such harsh conditions can sometimes lead to lower yields and side products. researchgate.net

Table 1: Representative Reagents for Cyclization of Aminopyridinols This table is generated based on established chemical principles and analogous reactions.

Precursor Reagent Product Typical Conditions
4-Amino-3-hydroxypyridine Carbon Disulfide (CS₂) Oxazolo[4,5-c]pyridine-2(3H)-thione Base (e.g., KOH), Alcohol, Reflux
4-Amino-3-hydroxypyridine Thiophosgene (CSCl₂) This compound Base (e.g., Et₃N), Inert Solvent

The conversion of a thione (C=S) to its corresponding oxo-analogue or oxazolone (B7731731) (C=O) is a key transformation for diversifying the oxazolopyridine scaffold. This oxidation can be achieved using various chemical oxidants. researchgate.net The conversion of toxic thioureas to biologically benign ureas using oxidants is a well-studied process that provides a direct mechanistic analogy for this transformation. researchgate.net

A range of oxidizing agents can effect this change, from common laboratory reagents to more complex catalytic systems. The choice of oxidant and reaction conditions is crucial to steer the reaction towards the desired urea (B33335) or oxazolone product while avoiding over-oxidation or formation of other byproducts like disulfides. researchgate.net While the term "catalytic oxidative carbonylation" specifically implies a catalytic process involving carbon monoxide, the broader strategy of oxidizing the thione group is a viable and documented route for accessing the corresponding oxazolone from a thione precursor. researchgate.net

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and purity, particularly when dealing with complex heterocyclic systems. For the synthesis of oxazolopyridines, several factors must be carefully controlled.

In traditional cyclization reactions, the choice of condensing agent and temperature is critical. Harsh conditions, such as high temperatures and strong acids like PPA, can lead to the formation of side products and decomposition, necessitating the exploration of milder alternatives. researchgate.net For instance, in the synthesis of certain nitro-substituted oxazolopyridinium salts, it was found that the complete avoidance of water during workup was essential to obtain a pure product, as the standard aqueous procedures were unsuccessful. mdpi.com

For modern catalytic methods, optimization is even more multifaceted. In palladium-catalyzed C-H functionalization, the selectivity (i.e., which C-H bond reacts) and yield are highly dependent on the choice of ligand, oxidant, solvent, and temperature. nih.gov The electronic and steric properties of the ligand can direct the catalyst to a specific site, while the oxidant is key to regenerating the active catalytic species. Similarly, in click chemistry, optimizing the catalyst loading (for CuAAC), solvent system, and temperature is crucial for driving the reaction to completion quickly and cleanly, ensuring the formation of the desired triazole regioisomer. nih.gov

Considerations for Scalable Synthesis and Industrial Production

The successful transition of a synthetic route for this compound and its analogues from a laboratory setting to industrial-scale production necessitates a thorough evaluation of several critical factors. These considerations are pivotal in ensuring the economic viability, efficiency, safety, and sustainability of the manufacturing process. Key areas of focus include the selection of an optimal synthetic strategy, process optimization, and a comprehensive cost analysis.

A primary challenge in the large-scale synthesis of complex heterocyclic compounds is the development of methodologies that are not only high-yielding but also robust and reproducible. Many synthetic routes that are effective on a small scale may not be practical for industrial production due to factors such as the use of expensive or hazardous reagents, extreme reaction conditions, or complex purification procedures. Therefore, the development of a scalable synthesis often involves significant modifications to the initial laboratory-scale procedure.

Process optimization is another cornerstone of scalable synthesis. This involves a systematic investigation of all reaction parameters to maximize yield and throughput while minimizing waste and energy consumption. Key parameters that are typically optimized include reaction temperature, pressure, concentration, catalyst loading, and reaction time. The use of design of experiments (DoE) can be a powerful tool in efficiently exploring the multidimensional reaction space and identifying optimal conditions.

The tables below provide a hypothetical overview of parameters that would be considered and optimized during the scale-up of a synthetic route for this compound, based on common practices in industrial chemistry for similar heterocyclic systems.

Table 1: Key Process Parameters for Optimization in Scalable Synthesis

ParameterLaboratory ScalePilot Plant ScaleIndustrial Production
Batch Size 1-100 g1-10 kg>100 kg
Solvent DichloromethaneToluene2-Methyltetrahydrofuran
Base n-ButyllithiumPotassium tert-butoxideSodium hydroxide
Temperature -78 °C to 25 °C0 °C to 100 °C20 °C to 80 °C
Pressure AtmosphericAtmospheric to 5 barAtmospheric to 2 bar
Work-up Liquid-liquid extractionCrystallizationReactive crystallization
Purification Column chromatographyRecrystallizationMelt crystallization

Table 2: Comparative Cost Analysis of Starting Materials

Starting MaterialSupplier A ($/kg)Supplier B ($/kg)Supplier C ($/kg)
4-Aminopyridin-3-ol 150135160
Carbon disulfide 202522
Thiophosgene 500480510
Potassium ethyl xanthate 504555

In addition to chemical process optimization, engineering aspects are critical for successful industrial production. This includes the design of reactors and other processing equipment to ensure efficient heat and mass transfer, as well as the implementation of robust process analytical technology (PAT) for real-time monitoring and control of the manufacturing process. The ability to control critical process parameters within a narrow range is essential for ensuring consistent product quality and minimizing batch-to-batch variability.

Finally, regulatory considerations are of paramount importance in the pharmaceutical industry. The entire manufacturing process must be conducted in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product. This includes rigorous documentation of all procedures, validation of all analytical methods, and qualification of all equipment.

Structure Activity Relationship Sar Studies and Rational Design of Oxazolo 4,5 C Pyridine 2 3h Thione Derivatives

Principles of Rational Drug Design Applied to Oxazolo[4,5-c]pyridine-2(3H)-thione Scaffolds

Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and mechanism to develop new drug candidates. In the context of the oxazolo[4,5-c]pyridine (B1611411) scaffold, this process often begins with a "hit" compound—a molecule with known, albeit often weak, biological activity.

A key principle is the identification and optimization of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. For instance, in a study on related oxazolo[4,5-c]-quinolinone analogs, a compound identified as a weak inhibitor of Interleukin-33 (IL-33) served as a starting point. korea.ac.kr The design process involved modifying this initial structure to enhance its binding affinity to the target protein. This was achieved by synthesizing a series of analogs with different substituents to probe the structure-activity relationship (SAR). korea.ac.kr

The general strategy involves:

Target Identification and Validation: Identifying a biologically relevant target, such as an enzyme or receptor, that is implicated in a disease process.

Hit Identification: Discovering a molecule, like the this compound core, that interacts with the target.

Lead Optimization: Systematically modifying the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This often involves computational modeling to predict how changes to the molecule's structure will affect its interaction with the target.

Preclinical and Clinical Development: Testing the optimized lead compound in a series of in vitro and in vivo models.

For the oxazolo[4,5-c]pyridine scaffold, rational design may involve introducing various functional groups at different positions on the bicyclic ring system to enhance interactions with the target's binding site. The oxazole (B20620) and pyridine (B92270) rings themselves are recognized as important skeletons for drug discovery due to their ability to form various types of interactions with receptors and enzymes. nih.gov

Systematic Elucidation of Substituent Effects on Biological Profiles

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. While specific SAR data for the this compound scaffold is limited in publicly available literature, extensive research on isomeric oxazolopyridine systems provides valuable insights into potential substituent effects. These studies demonstrate how modifications can influence a compound's biological profile. researchgate.net

For example, in studies of related oxazolo[4,5-b]pyridine (B1248351) derivatives, the introduction of different substituents has led to a range of biological activities. The reactivity of substituents attached to either the carbon or nitrogen atoms of the ring system has been a key area of investigation. researchgate.net The synthesis of 2-substituted oxazolo[4,5-b]pyridines has been achieved through methods like the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids. researchgate.net

The following interactive table summarizes representative findings on how substituents on related oxazolopyridine scaffolds affect their biological activities.

ScaffoldSubstituent PositionSubstituent TypeBiological ActivityReference
Oxazolo[4,5-b]pyridine-2-one31,2,3-triazole linked via a propyl chainGlycogen synthase kinase-3β (GSK-3β) inhibition researchgate.net
Oxazolo[4,5-b]pyridine22-thienylSubject to electrophilic substitution on the thiophene (B33073) ring researchgate.net
Benzoxazole (related scaffold)2,5Various disubstitutionsAntimicrobial activity, particularly against Klebsiella pneumoniae researchgate.net
Thiazolo[4,5-b]pyridine (related scaffold)6BromoHigh affinity for FAT A (acyl-ACP thioesterase) beilstein-journals.org

Investigation of Tautomeric Forms and Conformational Influences on Activity

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H). The IUPAC name for this form is 1H- korea.ac.krresearchgate.netoxazolo[5,4-c]pyridine-2-thione for the related isomer. nih.gov

Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a double bond within the heterocyclic ring system. This form is also referred to as oxazolo[5,4-c]pyridine-2-thiol for the related isomer. nih.gov

The equilibrium between these two tautomers can be influenced by factors such as the solvent, pH, and temperature. The predominant tautomeric form will dictate how the molecule interacts with its biological target. For instance, the thione form can act as a hydrogen bond acceptor at the sulfur atom and a donor at the ring nitrogen, while the thiol form can act as a hydrogen bond donor at the sulfur atom.

While direct studies on the conformational analysis and its influence on the activity of this compound are not widely reported, it is a fundamental principle in medicinal chemistry that the biological activity of a molecule is intrinsically linked to its 3D structure and the specific tautomeric form present under physiological conditions.

Investigation of Biological Activities and Molecular Mechanisms of Oxazolo 4,5 C Pyridine 2 3h Thione Derivatives

Antimicrobial Activity Profiling

Evaluation against Bacterial Strains

No studies detailing the evaluation of Oxazolo[4,5-c]pyridine-2(3H)-thione derivatives against specific bacterial strains were identified. Research on related isomers like oxazolo[4,5-b]pyridines has shown some activity against strains including Klebsiella pneumoniae and Proteus mirabilis, but this data is not applicable to the specified compound. researchgate.net

Assessment against Fungal Species

Similarly, no dedicated research on the antifungal properties of this compound derivatives was found. While some oxazolo[4,5-b]pyridine (B1248351) derivatives have been assessed against Candida albicans, these findings cannot be extrapolated to the title compound. researchgate.net

Anticancer Activity Research and Mechanistic Insights

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

There is a lack of published data on the in vitro cytotoxicity of this compound derivatives against any cancer cell lines. The anticancer activities reported in the literature are for other scaffolds, such as oxazolo[5,4-d]pyrimidines, which have been evaluated against cell lines like HT29 and MCF7. nih.gov

Analysis of Cellular and Molecular Targets (e.g., DNA interactions, enzyme inhibition)

Without primary cytotoxicity data, there are consequently no studies investigating the specific cellular and molecular mechanisms of action for this compound derivatives. Mechanistic insights, such as the inhibition of VEGFR-2 or various kinases, have been explored for related but structurally different oxazolopyrimidine compounds. nih.gov

Enzyme and Receptor Modulation Studies

No research was found that specifically investigates the modulation of enzymes or receptors by this compound derivatives.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition and Associated Anti-inflammatory Effects

Derivatives of the closely related oxazolo[4,5-b]pyridine-2-one scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in inflammatory processes. nih.govresearchgate.net The inhibition of GSK-3β by these compounds has been shown to correlate with significant anti-inflammatory effects.

A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.govresearchgate.net Several of these compounds demonstrated significant inhibition of the enzyme. nih.govresearchgate.net Notably, compounds exhibiting strong GSK-3β inhibition also displayed pronounced in vivo anti-inflammatory activity in a rat paw edema model. nih.govresearchgate.net These compounds were found to substantially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The anti-inflammatory effects were comparable to the established anti-inflammatory drug indomethacin (B1671933) and the known GSK-3β inhibitor SB216763. nih.gov

Further studies on piperazine-linked oxazolo[4,5-b]pyridine derivatives also highlighted their potential as GSK-3β inhibitors with anti-inflammatory properties. researchgate.net Molecular docking studies have provided insights into the binding modes of these compounds, revealing hydrogen bonding and π-cation interactions with key amino acid residues within the GSK-3β active site. researchgate.net

Table 1: GSK-3β Inhibitory Activity and Anti-inflammatory Effects of Selected Oxazolo[4,5-b]pyridine-2-one Derivatives

CompoundGSK-3β IC50 (µM)In vivo Anti-inflammatory Activity (%)
4d-74.54
4f-72.72
4g0.1976.36
4i-70.90
7c0.53-
7d0.34-
7e0.39-
7g0.47-

Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. nih.govnih.gov A novel class of hDHODH inhibitors based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d] nih.govresearchgate.netnih.govtriazol-4-one scaffold has been discovered through in vitro screening. nih.gov While not direct derivatives of this compound, the study of these inhibitors provides a structural basis for the design of new chemotypes targeting hDHODH. nih.gov

High-resolution crystal structures of human DHODH in complex with these inhibitors have elucidated their binding modes. nih.gov This structural information is invaluable for the rational design and development of new, more potent, and selective hDHODH inhibitors. nih.gov The need for new hDHODH inhibitors is underscored by the limitations of currently approved drugs, such as leflunomide (B1674699) and its metabolite teriflunomide, which include severe side effects and a narrow therapeutic window. nih.gov

Inhibition of Fatty Acid Amide Hydrolase and Monoglyceride Lipase (for related oxazolopyrimidine systems)

The endocannabinoid system, which includes the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoglyceride Lipase (MGL), plays a crucial role in regulating pain, inflammation, and neuroprotection. nih.govnih.govmdpi.com

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Research into ketooxazole-based compounds has led to the discovery of potent FAAH inhibitors. nih.gov These inhibitors are designed to improve upon the properties of earlier compounds like OL-135. nih.govnih.gov The inhibition of FAAH leads to an increase in the levels of anandamide, an endocannabinoid, which in turn produces analgesic effects. nih.gov The development of novel propylpiperidine series of FAAH inhibitors with a modular design has shown superior properties and efficacy in models of neuropathic pain. nih.gov

Monoglyceride Lipase (MGL) Inhibition: MGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG). nih.govmdpi.com Inhibition of MGL is a promising strategy for treating neurological and neurodegenerative diseases. mdpi.comdoi.org Various classes of MGL inhibitors have been developed, including reversible inhibitors and irreversible carbamoylating agents. nih.gov The inhibition of MGL elevates 2-AG levels, leading to the activation of cannabinoid receptors and subsequent therapeutic effects. doi.org The study of isothiazolinone and benzisothiazolinone derivatives has revealed potent and selective MGL inhibitors that act by interacting with regulatory cysteine residues. nih.gov

General Molecular Target Identification and Validation

The oxazolopyridine scaffold and its related heterocyclic systems have been investigated for their activity against a range of molecular targets implicated in diseases such as cancer.

Table 2: Identified Molecular Targets for Oxazolopyridine and Related Heterocyclic Derivatives

Compound ClassMolecular TargetTherapeutic Area
Oxazolo[5,4-d]pyrimidinesVEGFR-2Cancer
Oxazolo[5,4-d]pyrimidinesEGFRCancer
Thiazolo[5,4-b]pyridinesc-KITCancer (GIST)
Oxazolo[4,5-g]quinazolinesEGFRCancer

This table is a compilation of data from various research articles. mdpi.comnih.govmdpi.comnih.govwaocp.org

Derivatives of oxazolo[5,4-d]pyrimidine (B1261902) have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. mdpi.comnih.govmdpi.com Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase, with some compounds showing efficacy against imatinib-resistant mutants in gastrointestinal stromal tumors (GIST). nih.gov Furthermore, oxazolo[4,5-g]quinazoline-2(1H)-one derivatives have been computationally identified as potential EGFR inhibitors. waocp.org

Other Significant Biological Activities (e.g., antiviral properties)

Beyond their roles as enzyme inhibitors in cancer and inflammation, derivatives of related heterocyclic systems have demonstrated other important biological activities. For instance, some oxazolo[5,4-d]pyrimidine derivatives have been reported to possess antiviral and immunosuppressive properties. nih.govmdpi.com Additionally, a novel azolo-1,2,4-triazine derivative, triazavirine, has shown efficacy as an inhibitor of influenza A and B viruses, including resistant strains. nih.gov

Elucidation of Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For this compound derivatives and their analogs, several key mechanisms have been elucidated.

The inhibition of hDHODH by a novel class of inhibitors has been characterized by high-resolution crystal structures, revealing the specific interactions between the inhibitors and the enzyme's active site. nih.gov This provides a detailed map for structure-based drug design. nih.gov

In the case of GSK-3β inhibition by oxazolo[4,5-b]pyridine-based triazoles, molecular docking studies have shown that these compounds bind to the ATP-binding site of the enzyme. researchgate.netresearchgate.net The interactions involve the formation of hydrogen bonds and π-cation interactions with key amino acid residues, which accounts for their inhibitory activity. researchgate.net

For MGL inhibitors, the mechanism can involve covalent modification of the catalytic serine residue or interaction with regulatory cysteine residues within the enzyme. nih.gov The development of selective inhibitors relies on exploiting the structural differences between MGL and other serine hydrolases. nih.govmdpi.com

The anticancer activity of some oxazolopyrimidine derivatives is linked to the induction of apoptosis and the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com The ability of these compounds to target specific kinases like VEGFR-2 and EGFR is a key aspect of their mechanism of action in cancer. mdpi.commdpi.com

Computational Chemistry Approaches in Oxazolo 4,5 C Pyridine 2 3h Thione Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for elucidating the binding mode of a potential drug within the active site of its target protein and for estimating the strength of the interaction.

While specific docking studies targeting Oxazolo[4,5-c]pyridine-2(3H)-thione against Cyclin-Dependent Kinase 6 (CDK6), BRAF, and Mitogen-activated protein kinase kinase (MEK) are not extensively detailed in the available literature, the methodology is widely applied to similar heterocyclic scaffolds targeting various protein kinases. For instance, studies on imidazo[4,5-b]pyridines have successfully identified inhibitors of B-Raf kinase nih.gov. These studies show that such compounds can bind in a "DFG-in, αC-helix out" conformation, a binding mode associated with high kinase selectivity nih.gov.

The docking process involves preparing the 3D structures of the ligand and the protein target. The ligand's conformational space is explored to find the most stable binding pose within the protein's active site, which is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). This analysis reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

In a study on related oxazolo[5,4-d]pyrimidine (B1261902) derivatives designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, molecular docking was used to predict binding energies and inhibition constants (Ki) nih.gov. The results from such studies are crucial for structure-activity relationship (SAR) analysis and for guiding the rational design of more potent and selective inhibitors.

Compound Derivative (Example from Oxazolo[5,4-d]pyrimidines)Target ProteinBinding Energy (ΔGbinding, kJ/mol)Predicted Inhibition Constant (Ki, µM)Interacting Residues (Example)
Derivative 3a VEGFR-2-43.12.05Cys919, Asp1046
Derivative 3d VEGFR-2-45.60.82Cys919, Glu885
Derivative 3g VEGFR-2-47.30.42Cys919, Asp1046
Derivative 3j VEGFR-2-46.00.70Cys919, Glu885

This table presents example data from a study on oxazolo[5,4-d]pyrimidine derivatives to illustrate the type of information generated from molecular docking analyses nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity wisdomlib.org. By identifying key structural, physicochemical, or electronic properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules nih.gov.

The development of a QSAR model involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) to build an equation that links the descriptors to the activity nih.gov. A study on oxadiazolo pyridine (B92270) derivatives identified descriptors such as the logarithm of the partition coefficient (XlogP) and an empirical parameter related to solute-solvent interactions (MLFER_E) as being critical for their biological activity nih.govnih.gov. Similarly, research on oxazolo[4,5-b]pyridines as antifungal agents found that topological and connectivity descriptors were significant in modeling their activity wisdomlib.org.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques, using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²) nih.gov. Once validated, these models serve as rapid in silico screening tools to prioritize compounds for synthesis, focusing resources on candidates with the highest predicted activity wisdomlib.org.

QSAR Study SubjectModel TypeKey Descriptor Classes UtilizedStatistical Method
Oxazolo[4,5-b]pyridines wisdomlib.orgAntifungal ActivityTopological, Connectivity IndicesMultiple Regression
Oxadiazolo Pyridines nih.govGOAT InhibitionPhysicochemical (XlogP), Solvation (MLFER_E)Multiple Linear Regression
Imidazo[2,1-b]oxazoles researchgate.netBRAF Kinase InhibitionSteric (CoMFA), Electrostatic (CoMSIA)3D-QSAR

This table summarizes descriptor types used in QSAR studies of related heterocyclic systems.

In Silico Pharmacokinetic and ADME Predictions for Compound Design and Optimization

In the drug development process, it is crucial that a compound not only interacts effectively with its target but also possesses favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. Predicting ADME properties early in the discovery phase helps to identify and eliminate compounds that are likely to fail later due to poor bioavailability or metabolic instability.

In silico ADME prediction models use a compound's structure to calculate various physicochemical and pharmacokinetic parameters. Studies on various pyridine and pyrimidine (B1678525) derivatives utilize these tools to assess drug-likeness nih.govmdpi.com. Key predicted properties include:

Absorption: Often predicted using Caco-2 cell permeability models and human gastrointestinal (HGI) absorption.

Distribution: Parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are calculated. High PPB can increase a drug's half-life mdpi.com.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is vital, as inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are common mdpi.com.

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound mdpi.com. Computational ADME analysis allows for the early-stage optimization of the this compound scaffold to improve its drug-like properties.

ADME PropertyDescriptionImportance in Drug Design
HGI Absorption Prediction of absorption from the human gastrointestinal tract.Essential for oral bioavailability.
Caco-2 Permeability Predicts the rate of passage through the intestinal epithelial barrier.Correlates with intestinal absorption.
Plasma Protein Binding The extent to which a compound binds to proteins in the blood.Affects drug distribution and half-life.
CYP Inhibition Prediction of inhibitory activity against cytochrome P450 enzymes.Key for avoiding drug-drug interactions.
hERG Inhibition Prediction of blockage of the hERG potassium ion channel.Important for assessing risk of cardiotoxicity.

This table describes key ADME parameters predicted using in silico methods for drug candidates nih.govmdpi.comnih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail cuny.edu. These methods provide fundamental insights into the electronic structure, stability, and chemical reactivity of compounds like this compound.

By solving approximations of the Schrödinger equation, these calculations can determine a molecule's optimized geometry, molecular orbital energies, and the distribution of electron density. Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity cuny.edu. A smaller gap suggests the molecule is more easily excitable and more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the molecule will interact with biological targets.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution nih.gov.

Studies on related oxazolo[4,5-b]pyridine (B1248351) derivatives have used time-dependent DFT (TD-DFT) to investigate their excited-state properties and explain their absorption and fluorescence spectra researchgate.net. Such analyses are critical for understanding the molecule's intrinsic reactivity and for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Landscape and Target Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, typically on the nanosecond to microsecond scale, providing a deeper understanding of the stability and conformational dynamics of the ligand-protein complex ajchem-a.com.

Starting from a docked pose, an MD simulation is run to observe how the ligand and protein interact and adjust their conformations in a simulated physiological environment. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is tracked over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site nih.gov.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in active site residues can indicate an unstable interaction with the ligand nih.gov.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein throughout the simulation is monitored to confirm the stability of the binding mode predicted by docking.

In studies of similar heterocyclic compounds, MD simulations of up to 100 or 200 nanoseconds have been used to validate docking results and confirm the stability of the predicted binding poses nih.govnih.gov. This step is crucial for increasing confidence in the predicted interaction model before proceeding with more resource-intensive experimental validation.

Future Perspectives and Emerging Research Avenues for Oxazolo 4,5 C Pyridine 2 3h Thione

Innovation in Synthetic Strategies for Novel Derivatives

The development of a diverse library of oxazolo[4,5-c]pyridine-2(3H)-thione derivatives is paramount to exploring its full therapeutic potential. Future research will likely focus on moving beyond traditional synthetic routes to more innovative and efficient strategies.

One promising avenue is the use of multicomponent reactions (MCRs) . The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, has been successfully used to synthesize imidazofused scaffolds and could be adapted for the oxazolopyridine core. researchgate.net The development of a one-pot synthesis would not only streamline the production of the core structure but also allow for the introduction of multiple points of diversity in a single step, accelerating the generation of new chemical entities.

Another area of innovation lies in the functionalization of the core scaffold . Research on related heterocyclic systems, such as 2H-thiazolo[4,5-d] arkat-usa.orgnih.govnih.govtriazole, has demonstrated the utility of a reactive moiety, like a sulfone group, to facilitate a variety of transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org Similar strategies could be employed for this compound, enabling the synthesis of a wide array of derivatives with tailored properties. For instance, the introduction of a carboxylic acid moiety on the pyridine (B92270) framework has been achieved via the Heck reaction in related oxazolo[4,5-b]pyridines, a technique that could be explored for the title compound. researchgate.net

Furthermore, learning from the synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives, which has highlighted the limitations of severe reaction conditions and low yields, future approaches for the [4,5-c] isomer should prioritize milder and more efficient cyclization methods. A one-step cyclization of monoamides formed from 3-aminopyridine-2(1H)-ones with dicarboxylic acid anhydrides has been reported for the [5,4-b] isomer and could serve as a template for innovation.

In-depth Mechanistic Dissection of Biological Effects and Target Validation

A critical aspect of future research will be to move beyond preliminary screening and delve into the specific molecular mechanisms by which derivatives of this compound exert their biological effects. This will involve the identification and validation of their molecular targets.

Given that the broader oxazolopyridine and related thiazolopyridine scaffolds have shown activity against a range of targets, it is plausible that derivatives of this compound could also modulate the activity of key proteins involved in disease. For example, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of c-KIT kinase and epidermal growth factor receptor-tyrosine kinase (EGFR-TK) , suggesting that the oxazolopyridine scaffold could be a valuable starting point for the development of novel kinase inhibitors for cancer therapy. nih.govnih.gov

Another promising area of investigation is the potential for these compounds to act as anti-inflammatory agents . The discovery of oxazolo[4,5-c]-quinolinone analogs as inhibitors of interleukin-33 (IL-33) highlights the potential of the [4,5-c] fused system to interact with key players in the inflammatory cascade. Future work should focus on validating IL-33 and other inflammatory cytokines as direct targets of this compound derivatives.

Moreover, the exploration of dual-target inhibitors, such as the triazolopyridopyrimidines developed for Alzheimer's disease that inhibit cholinesterase and possess antioxidant properties, presents an exciting avenue. nih.gov Investigating whether derivatives of this compound can modulate multiple targets relevant to complex diseases will be a key research focus.

Synergistic Integration of Computational and Experimental Methodologies for Drug Discovery

The integration of computational and experimental approaches will be instrumental in accelerating the discovery and optimization of drug candidates based on the this compound scaffold.

In silico screening of virtual libraries of derivatives can be employed to prioritize compounds for synthesis and biological evaluation. nih.gov Techniques like molecular docking can predict the binding modes of these compounds within the active sites of potential protein targets, providing insights for rational drug design. nih.govresearchgate.net For instance, docking studies have been successfully used to understand the binding of thiazole (B1198619) derivatives to the active site of carbonic anhydrase-II and to guide the design of more potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activity. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, further streamlining the drug discovery process.

The synergy between computational predictions and experimental validation will create a powerful feedback loop. Computational models can guide the design of new derivatives, which are then synthesized and tested experimentally. The experimental results can then be used to refine and improve the computational models, leading to a more efficient and targeted approach to drug discovery.

Identification of Novel Therapeutic Applications Beyond Current Scope

While initial research on related scaffolds has focused on anticancer and anti-inflammatory activities, future investigations should explore a broader range of therapeutic applications for this compound derivatives.

The antiviral potential of this scaffold is an underexplored area. Given that various pyridine-containing compounds have demonstrated antiviral activity, and some oxazolo[4,5-d]pyrimidine (B6598680) derivatives have been evaluated against DNA viruses, it is conceivable that derivatives of this compound could exhibit activity against a range of viral pathogens. arkat-usa.orgnih.gov Screening against a panel of viruses, including emerging and drug-resistant strains, could uncover novel antiviral agents.

Furthermore, the potential application of these compounds in neurodegenerative diseases warrants investigation. The development of a triazolopyridopyrimidine scaffold for Alzheimer's disease therapy, which targets cholinesterase and oxidative stress, suggests that related heterocyclic systems could be effective in multifactorial neurological disorders. nih.govnih.gov Exploring the ability of this compound derivatives to modulate targets relevant to diseases like Parkinson's or Huntington's could open up new therapeutic avenues.

The following table provides a summary of potential therapeutic targets for the broader oxazolopyridine scaffold, which can guide future investigations into the applications of this compound derivatives.

Therapeutic AreaPotential Molecular TargetReference
Oncologyc-KIT kinase, EGFR-TK nih.govnih.gov
InflammationInterleukin-33 (IL-33), Cyclooxygenases (COX-1, COX-2) nih.govresearchgate.net
Neurodegenerative DiseasesCholinesterases nih.govnih.gov
Viral InfectionsViral replication enzymes arkat-usa.orgnih.gov
Metabolic DiseasesCarbonic Anhydrase-II rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Oxazolo[4,5-c]pyridine-2(3H)-thione, and how do reaction parameters affect yield?

  • Answer : The compound is synthesized via cyclization or sulfurization of precursor heterocycles. For example:

  • Cyclization : Reacting a pyridine derivative with chloroacetamide followed by cyclization in ethanolic sodium ethoxide (e.g., 10 h reflux) .

  • Thione introduction : Using phosphorus pentasulfide (P₂S₅) in pyridine under reflux (5 h, 40 mL solvent) to convert oxo groups to thiones .

  • Key parameters : Reaction time, solvent choice (ethanol vs. pyridine), and stoichiometry of sulfurizing agents significantly influence yield (typically 70–90%) and purity.

    MethodReagents/ConditionsYieldReference
    CyclizationEthanolic NaOEt, reflux70–90%
    P₂S₅ sulfurizationPyridine, reflux75–85%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirms ring substitution patterns and thione tautomerism. The thione proton (NH) typically appears as a broad singlet near δ 12–14 ppm .
  • IR spectroscopy : A strong C=S stretch near 1200–1250 cm⁻¹ verifies the thione group .
  • Elemental analysis : Validates molecular composition (C₆H₄N₂OS, MW 152.17) with ≤2% deviation .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 152.17 (M⁺) confirm the molecular weight .

Q. What purification strategies ensure ≥98% purity for research-grade this compound?

  • Answer :

  • Recrystallization : Use ethanol/water (1:1) to remove polar impurities .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves non-polar byproducts .
  • Challenges : Residual solvents (e.g., pyridine) and unreacted precursors (e.g., P₂S₅) require multiple washing steps .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields when using alternative sulfurizing agents?

  • Answer :

  • Agent comparison : P₂S₅ vs. Lawesson’s reagent. P₂S₅ is cost-effective but requires anhydrous conditions, while Lawesson’s reagent offers milder conditions but higher cost .
  • Troubleshooting : Optimize stoichiometry (1:2 molar ratio of oxo precursor to P₂S₅) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Contradictions : Longer reaction times (>8 h) with P₂S₅ may degrade the product, reducing yield.

Q. What functionalization strategies enable modification of the thione group for derivative synthesis?

  • Answer :

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form S-alkyl derivatives .
  • Nucleophilic substitution : Substitute the thione sulfur with amines (e.g., benzylamine) under basic conditions .
  • Example : 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized via phenacyl substitution (75% yield) .

Q. What experimental evidence supports proposed cyclization mechanisms during this compound synthesis?

  • Answer :

  • Intermediate isolation : Isolate and characterize intermediates (e.g., hydrazide precursors) via NMR to confirm cyclization pathways .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., ring closure vs. sulfur incorporation) .
  • Computational modeling : DFT calculations predict favorable transition states for cyclization (e.g., activation energy ~25 kcal/mol) .

Data Contradiction Analysis

Q. Why do spectral data for this compound vary across studies?

  • Answer :

  • Tautomerism : Thione↔thiol tautomeric shifts in solution alter NMR/IR spectra. Use DMSO-d₆ to stabilize the thione form .
  • Solvent effects : Polar solvents (e.g., D₂O) broaden NH signals, while CDCl₃ sharpens them .
  • Impurities : Residual solvents (e.g., pyridine) may obscure spectral peaks; purify via repeated recrystallization .

Methodological Best Practices

  • Synthesis : Prioritize P₂S₅ for cost efficiency but include inert gas purges to avoid moisture .
  • Characterization : Combine NMR, IR, and elemental analysis for cross-validation .
  • Storage : Store under argon at –20°C to prevent oxidation of the thione group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.